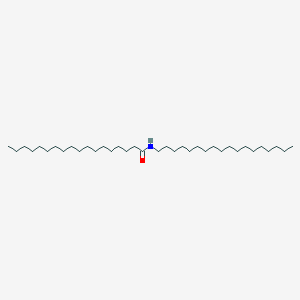

Octadecanamide, N-octadecyl-

Description

The exact mass of the compound Octadecanamide, N-octadecyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Octadecanamide, N-octadecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octadecanamide, N-octadecyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-octadecyloctadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H73NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWFNQUDPJTSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H73NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065393 | |

| Record name | Octadecanamide, N-octadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Octadecanamide, N-octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13276-08-9 | |

| Record name | N-Octadecyloctadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13276-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanamide, N-octadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013276089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanamide, N-octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanamide, N-octadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octadecylstearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of N-octadecyl-octadecanamide?

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-octadecyl-octadecanamide, also known as N-stearylstearamide, is a saturated fatty acid amide characterized by two long, 18-carbon alkyl chains linked by an amide group. Its unique molecular structure imparts a range of desirable chemical and physical properties, leading to its use in diverse industrial applications, from polymer manufacturing to cosmetics. This technical guide provides an in-depth overview of the chemical properties of N-octadecyl-octadecanamide, including its synthesis, physical characteristics, and reactivity. Detailed experimental protocols and a summary of quantitative data are presented to support researchers and professionals in its application and study.

Chemical Identity and Physical Properties

N-octadecyl-octadecanamide is a waxy, white solid at room temperature, a consequence of the strong van der Waals forces between its long hydrocarbon chains.[1] This high molecular weight and significant hydrophobicity dictate its solubility and thermal behavior.[1]

| Property | Value | Reference(s) |

| IUPAC Name | N-octadecyloctadecanamide | [2] |

| Synonyms | N-stearylstearamide, Octadecyl stearamide, Stearyl stearamide | [2][3] |

| CAS Number | 13276-08-9 | [3][4] |

| Molecular Formula | C₃₆H₇₃NO | [2][3] |

| Molecular Weight | 535.97 g/mol | [3][5] |

| Melting Point | 95-96 °C | [3][5] |

| Boiling Point | 628.737 °C at 760 mmHg (Predicted) | [3] |

| Density | 0.859 g/cm³ | [3] |

| Water Solubility | Very low; practically insoluble. | [6] |

| Solubility in Organics | Soluble in organic solvents like chloroform and ethanol. | [6] |

Chemical Reactivity and Stability

N-octadecyl-octadecanamide is a chemically stable compound under normal conditions.[1] The secondary amide functional group is generally unreactive except under harsh conditions.[1]

Hydrolysis: The amide bond can be cleaved through hydrolysis under strongly acidic or basic conditions to yield octadecylamine and octadecanoic acid (stearic acid).[1] However, this reaction is not typically employed for synthetic purposes due to the compound's stability.[1]

Thermal Stability: The saturated nature of its two long alkyl chains contributes to its notable thermal stability.[1] Decomposition is reported to occur at temperatures above 300°C.[1]

Experimental Protocols

Synthesis of N-octadecyl-octadecanamide via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a common and effective method for synthesizing N-octadecyl-octadecanamide. It involves the reaction of an acid chloride (stearoyl chloride) with a primary amine (octadecylamine) in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

Stearoyl chloride

-

Octadecylamine

-

Anhydrous diethyl ether (or a similar inert solvent)

-

Pyridine (or a suitable base)

-

Distilled water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a stirrer, dissolve octadecylamine in anhydrous diethyl ether.

-

Add pyridine to the solution as a base.

-

Cool the mixture in an ice bath.

-

Slowly add stearoyl chloride dropwise from a dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract the product into the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude N-octadecyl-octadecanamide.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to determine the melting point and thermal stability of a substance.

Apparatus:

-

Differential Scanning Calorimeter

Procedure:

-

Accurately weigh a small sample (typically 1-5 mg) of N-octadecyl-octadecanamide into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the peak temperature of the endothermic event on the resulting thermogram.

Visualizations

References

Synthesis of N-octadecyl-octadecanamide: A Technical Guide for Polymer Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N-octadecyl-octadecanamide, also known as N-octadecylstearamide, is a fatty acid bisamide that has garnered significant interest in polymer research. Its unique molecular structure, featuring two long hydrophobic alkyl chains linked by an amide group, imparts desirable properties to polymer formulations. This technical guide provides a comprehensive overview of the synthesis of N-octadecyl-octadecanamide, including detailed experimental protocols, quantitative data, and its application as a slip agent in polymers.

Introduction

N-octadecyl-octadecanamide is primarily utilized as a slip agent in a variety of polymers, including polyolefins. Its function is to reduce the coefficient of friction between polymer surfaces and between the polymer and processing equipment. This is achieved through a process of migration, or "blooming," to the polymer surface, where it forms a thin lubricating layer. This reduction in friction is crucial for applications such as polymer films, where it prevents blocking and improves handling characteristics.

Synthetic Pathways

The most common and efficient method for synthesizing N-octadecyl-octadecanamide is a two-step process. The first step involves the conversion of a long-chain carboxylic acid, octadecanoic acid (stearic acid), into its more reactive acid chloride derivative, octadecanoyl chloride (stearoyl chloride). The second step is the amidation of the resulting acid chloride with a long-chain primary amine, octadecylamine.

An alternative, though often more challenging, route is the direct amidation of stearic acid with octadecylamine, which typically requires a catalyst and may result in lower yields. Another potential pathway involves the N-alkylation of octadecanamide (stearamide) with an octadecyl halide, but this method can be complex to execute.

This guide will focus on the preferred and more established acid chloride route.

Experimental Protocols

Step 1: Synthesis of Octadecanoyl Chloride (Stearoyl Chloride)

The conversion of stearic acid to stearoyl chloride is a crucial first step. Thionyl chloride (SOCl₂) is a commonly used and effective chlorinating agent for this transformation.

Materials:

-

Octadecanoic acid (Stearic Acid)

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ byproducts, add stearic acid.

-

Slowly add thionyl chloride to the stearic acid. A common molar ratio is 1:1.8 to 1:3 of stearic acid to thionyl chloride.[1]

-

Add a catalytic amount of DMF.[1]

-

Heat the reaction mixture to 85-95°C and reflux for approximately 2 hours, or until the evolution of gas ceases.[1]

-

After the reaction is complete, the excess thionyl chloride can be removed by distillation. The crude stearoyl chloride can be purified by vacuum distillation.[1]

Step 2: Synthesis of N-octadecyl-octadecanamide

This step involves the reaction of the synthesized stearoyl chloride with octadecylamine in a Schotten-Baumann type reaction.

Materials:

-

Octadecanoyl chloride (Stearoyl Chloride)

-

Octadecylamine

-

Dichloromethane (solvent)

-

Triethylamine (base)

-

Hexane

-

Methanol

Procedure:

-

Dissolve octadecanoyl chloride (8 g) in dichloromethane (40 mL) in a suitable reaction vessel with stirring.[2]

-

Add crude octadecylamine to the solution.

-

Add triethylamine (15 mL) to act as a base and neutralize the HCl byproduct.[2]

-

Add hexane (100 mL) and heat the solution to 45°C for one hour with continuous stirring.[2]

-

Cool the solution and filter the resulting precipitate.

-

Wash the collected precipitate with methanol.

-

Recrystallize the crude product from dichloromethane to yield pure N-octadecyl-octadecanamide as a white powder (6.8 g).[2]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of N-octadecyl-octadecanamide via the acid chloride route.

| Parameter | Value | Reference |

| Yield | 6.8 g (from 8 g of stearoyl chloride) | [2] |

| Melting Point | 95-96 °C | [2] |

Characterization

The synthesized N-octadecyl-octadecanamide can be characterized using various spectroscopic techniques to confirm its structure and purity.

| Technique | Expected Peaks/Signals |

| FTIR (Fourier-Transform Infrared Spectroscopy) | - N-H stretching vibration (around 3300 cm⁻¹)- C=O stretching vibration (amide I band, around 1640 cm⁻¹)- N-H bending vibration (amide II band, around 1550 cm⁻¹)- C-H stretching vibrations of the alkyl chains (around 2850-2920 cm⁻¹) |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | - A triplet corresponding to the terminal methyl protons (CH₃) of the alkyl chains.- A broad multiplet for the methylene protons (CH₂) of the long alkyl chains.- A triplet for the methylene protons adjacent to the nitrogen atom (CH₂-NH).- A triplet for the methylene protons adjacent to the carbonyl group (CH₂-C=O).- A broad signal for the amide proton (NH). |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | - A signal for the carbonyl carbon (C=O) in the amide group.- Multiple signals in the aliphatic region corresponding to the different methylene carbons (CH₂) in the octadecyl chains.- A signal for the terminal methyl carbons (CH₃). |

Visualization of the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of N-octadecyl-octadecanamide.

Caption: Overall synthesis workflow for N-octadecyl-octadecanamide.

Caption: Logical relationship of reactants, intermediates, and product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-Stearylstearamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearylstearamide (CAS No. 13276-08-9), also known as N-octadecylstearamide, is a fatty acid amide derived from stearic acid.[1][2][3] It is a waxy, white solid at room temperature, characterized by its hydrophobic nature.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of N-stearylstearamide, including available data on its solubility and spectral characteristics. Due to the limited availability of specific experimental data for this compound, information from closely related long-chain fatty acid amides is included for comparative purposes where noted. This guide also outlines general experimental protocols for determining these properties and includes a detailed synthesis procedure.

Chemical Identity

| Identifier | Value |

| Chemical Name | N-Stearylstearamide |

| Synonyms | N-Octadecylstearamide, Octadecanamide, N-octadecyl- |

| CAS Number | 13276-08-9 |

| Molecular Formula | C36H73NO |

| Molecular Weight | 535.97 g/mol [2] |

| Chemical Structure | CH3(CH2)16CONH(CH2)17CH3 |

Physical Properties

N-Stearylstearamide is a non-polar and hydrophobic compound, which accounts for its primary industrial applications as a lubricant, slip agent, and mold release agent.[1]

| Property | Value/Description |

| Appearance | White, waxy solid; Dry powder[1][3] |

| Melting Point | 95-96 °C[1][2] |

| Boiling Point | 628.737 °C at 760 mmHg (Predicted) |

| Density | 0.859 g/cm³ (Predicted)[1] |

| Vapor Pressure | 0 mmHg at 25 °C (Predicted)[1] |

| Water Solubility | 50.6 μg/L at 20 °C (Predicted)[2] |

Solubility

Chemical Properties and Spectroscopic Data

Chemical Reactivity

As an amide, N-stearylstearamide can undergo hydrolysis under acidic or basic conditions to yield stearic acid and stearylamine. It is generally considered a stable and inert compound, which is advantageous for its use as an additive in plastics and other materials.

Spectroscopic Analysis

Specific experimental IR and NMR spectra for N-stearylstearamide are not available in public databases. Therefore, representative spectral data for the closely related compound, octadecanamide (stearamide), is provided for comparative analysis. The key spectral features expected for N-stearylstearamide are highlighted.

4.2.1. Infrared (IR) Spectroscopy

The IR spectrum of an amide is characterized by several key absorption bands. For N-stearylstearamide, the following peaks would be expected:

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| N-H Stretch | 3300 - 3500 | A single peak is expected for a secondary amide. |

| C-H Stretch | 2850 - 3000 | Strong absorptions from the long alkyl chains. |

| C=O Stretch (Amide I) | 1630 - 1680 | A strong, characteristic amide band. |

| N-H Bend (Amide II) | 1510 - 1570 | A characteristic band for secondary amides. |

The provided IR spectrum is for Octadecanamide (Stearamide) for reference.

Note: An actual IR spectrum for N-stearylstearamide is not available. The data presented is based on typical values for secondary amides and the spectrum of a related compound.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of N-stearylstearamide is expected to be dominated by signals from the numerous methylene (-CH2-) groups in the two long alkyl chains, which would appear as a large, broad multiplet around 1.2-1.4 ppm. Other expected signals include:

-

A triplet around 0.9 ppm for the two terminal methyl (-CH3) groups.

-

A triplet around 2.2 ppm for the methylene group adjacent to the carbonyl group (-CH2-CO).

-

A multiplet around 3.2 ppm for the methylene group attached to the nitrogen atom (-NH-CH2-).

-

A broad signal for the amide proton (-NH-), the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show a number of signals for the methylene carbons in the alkyl chains, typically in the range of 20-35 ppm. The carbonyl carbon would appear significantly downfield, around 173 ppm.

Note: An actual NMR spectrum for N-stearylstearamide is not available. The data presented is based on typical chemical shifts for long-chain amides.

Synthesis

A general method for the synthesis of N-arylamides can be adapted for the preparation of N-stearylstearamide.[5] The synthesis involves the reaction of an amine with a nitrile.

General Synthesis Protocol

A two-step synthesis can be employed:

-

Amidine Formation: Reaction of stearonitrile with stearylamine in the presence of a Lewis acid catalyst (e.g., AlCl₃) at elevated temperatures.

-

Hydrolysis: The resulting amidine is then hydrolyzed to form N-stearylstearamide.

Alternatively, a more direct acylation reaction can be used:

-

Acyl Chloride Formation: Stearic acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form stearoyl chloride.

-

Amidation: The stearoyl chloride is then reacted with stearylamine in the presence of a base to yield N-stearylstearamide.

Caption: General workflow for the synthesis of N-Stearylstearamide.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of N-stearylstearamide.

Determination of Melting Point (Capillary Method)

Caption: Experimental workflow for melting point determination.

Determination of Solubility (Gravimetric Method)

Caption: Experimental workflow for solubility determination.

Biological Activity and Signaling Pathways

Current literature and database searches have not revealed any significant biological activity or involvement in specific signaling pathways for N-stearylstearamide. Its primary applications are in industrial settings, leveraging its physical properties such as lubricity and hydrophobicity. For researchers in drug development, it may be considered as an excipient or in formulation for its waxy and non-reactive nature, but it is not known to have direct pharmacological effects.

Conclusion

References

- 1. Cas 13276-08-9,N-octadecylstearamide | lookchem [lookchem.com]

- 2. 13276-08-9 CAS MSDS (N-octadecylstearamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Octadecanamide, N-octadecyl- | C36H73NO | CID 83292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scienceasia.org [scienceasia.org]

- 5. mdpi.com [mdpi.com]

In-Depth Technical Guide to N-Octadecyloctadecanamide (CAS 13276-08-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-octadecyloctadecanamide, also known by its synonym N-octadecylstearamide, is a long-chain saturated fatty acid amide with the CAS registry number 13276-08-9. This technical guide provides a comprehensive overview of its chemical and physical properties, synonyms, and available technical data. While direct experimental studies on the specific biological activities of N-octadecyloctadecanamide are limited, this guide also explores the broader context of long-chain fatty acid amides in biological systems to offer insights into its potential roles and mechanisms of action.

Chemical and Physical Properties

N-octadecyloctadecanamide is a waxy, white solid at room temperature.[1] Its long hydrocarbon chains contribute to its nonpolar and hydrophobic nature.[2] The quantitative physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₇₃NO | [3] |

| Molecular Weight | 535.97 g/mol | [3] |

| Melting Point | 95-96 °C | [4] |

| Boiling Point | 628.7 ± 18.0 °C (Predicted) | [4] |

| Density | 0.852 ± 0.06 g/cm³ (Predicted) | [4] |

| Vapor Pressure | 0.004 Pa at 25°C | [4] |

| Water Solubility | 50.6 µg/L at 20°C (Predicted) | [4] |

| logP (Octanol-Water Partition Coefficient) | 6.5 at 20°C | [4] |

| pKa | 16.43 ± 0.46 (Predicted) | [4] |

Synonyms

A variety of synonyms are used in literature and commercial listings to refer to CAS number 13276-08-9. Understanding these is crucial for comprehensive literature searches.

| Synonym |

| N-Octadecylstearamide |

| Octadecyl stearamide |

| Stearyl stearamide |

| Octadecanamide, N-octadecyl- |

| N-Stearylstearamide |

| n-octadecyl-octadecanamid |

| N-octadecyl-Octadecanamide |

| Nikka Amide S |

| Nikkamide S |

| N-Stearylstearic acid amide |

Experimental Protocols

Synthesis of N-Octadecyloctadecanamide

A common method for the synthesis of N-octadecyloctadecanamide is the reaction of octadecanoyl chloride with octadecylamine.[5]

Materials:

-

Octadecanoyl chloride

-

Octadecylamine

-

Triethylamine

-

Dichloromethane

-

Hexane

-

Methanol

Procedure:

-

Dissolve octadecanoyl chloride in dichloromethane.

-

Add crude octadecylamine to the solution with stirring.

-

Add triethylamine and hexane to the reaction mixture.

-

Heat the solution to 45°C and stir for one hour.

-

Cool the solution and filter the precipitate.

-

Wash the collected precipitate with methanol.

-

Recrystallize the product from dichloromethane to yield N-octadecyloctadecanamide as a white powder.

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions and desired purity.

Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activity and specific signaling pathways of N-octadecyloctadecanamide is not extensively documented in publicly available research. However, as a very-long-chain fatty acid (VLCFA) derivative, its biological roles can be inferred from the well-established functions of this lipid class, particularly their incorporation into sphingolipids, which are critical components of cellular membranes and are involved in signal transduction.[6]

VLCFAs are synthesized in the endoplasmic reticulum from long-chain fatty acids.[6] They are essential for the formation of ceramides, which are precursors for more complex sphingolipids.[7] These lipids play crucial roles in maintaining the structural integrity of membranes and forming lipid rafts, which are specialized membrane microdomains that organize signaling proteins.[8] Disruptions in VLCFA metabolism have been linked to various pathological conditions.[8]

The following diagram illustrates a generalized pathway for the biosynthesis of VLCFAs and their incorporation into sphingolipids, providing a potential context for the biological fate of N-octadecyloctadecanamide's constituent fatty acid.

Experimental Workflows

The analysis and characterization of N-octadecyloctadecanamide and similar lipids in biological matrices typically involve a multi-step workflow. A generalized experimental workflow for lipidomics, which would be applicable for studying this compound, is presented below. This workflow highlights the key stages from sample preparation to data analysis.

Safety and Handling

Based on available safety data sheets, N-octadecyloctadecanamide is generally not classified as a hazardous substance.[9] However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes.[11]

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[10]

-

Incompatibilities: Avoid contact with strong acids, acid anhydrides, and acid chlorides.[10]

For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-octadecyloctadecanamide (CAS 13276-08-9) is a well-characterized long-chain fatty acid amide in terms of its chemical and physical properties. While its primary applications have been in industrial settings, its structural similarity to biologically active lipids suggests potential roles in cellular processes. Further research is warranted to elucidate its specific biological functions and mechanisms of action, which could open new avenues for its application in life sciences and drug development. The experimental workflows and theoretical signaling pathways presented in this guide provide a framework for such future investigations.

References

- 1. Lipidomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Cas 13276-08-9,N-octadecylstearamide | lookchem [lookchem.com]

- 4. 13276-08-9 CAS MSDS (N-octadecylstearamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Octadecanamide, N-octadecyl- | 13276-08-9 | Benchchem [benchchem.com]

- 6. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses [mdpi.com]

- 7. How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Octadecanamide, N-octadecyl- | C36H73NO | CID 83292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermal Stability of Long-Chain Fatty Acid Amides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acid amides (LCFAAs) are a diverse class of endogenous lipids that play crucial roles in various physiological processes. Their unique chemical structures, characterized by a long hydrocarbon tail and an amide head group, impart distinct physicochemical properties, including thermal stability. Understanding the thermal behavior of these molecules is paramount for their application in pharmaceuticals, drug delivery systems, and as biomaterials, where they may be subjected to various temperature-related stresses during manufacturing, storage, and in vivo use. This technical guide provides a comprehensive overview of the thermal stability of common long-chain fatty acid amides, detailing their decomposition profiles, factors influencing their stability, and the analytical techniques used for their characterization.

Factors Influencing Thermal Stability

The thermal stability of long-chain fatty acid amides is influenced by several structural and environmental factors:

-

Chain Length: Generally, the thermal stability of saturated fatty acid amides increases with the length of the alkyl chain. This is attributed to stronger van der Waals forces between longer chains, requiring more energy to disrupt the molecular structure.

-

Degree of Unsaturation: The presence of double bonds in the alkyl chain can affect thermal stability. While specific comparative data is limited in the direct context of amides, studies on related fatty acids suggest that unsaturated compounds can be more susceptible to oxidation at elevated temperatures.

-

Crystalline Structure: The packing of molecules in the solid state influences the energy required for thermal decomposition. Different polymorphic forms of the same fatty acid amide may exhibit varying thermal stabilities.

-

Atmosphere: The presence of oxygen can significantly impact thermal stability, often leading to oxidative degradation at lower temperatures compared to decomposition in an inert atmosphere like nitrogen.

Quantitative Thermal Analysis Data

The thermal stability of long-chain fatty acid amides is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and crystallization.

The following tables summarize key thermal data for several common long-chain fatty acid amides, compiled from various studies. It is important to note that the exact values can vary depending on the specific experimental conditions, such as heating rate and atmosphere.

Table 1: Thermogravimetric Analysis (TGA) Data for Long-Chain Fatty Acid Amides

| Fatty Acid Amide | Chain Structure | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Experimental Conditions |

| Palmitamide | C16:0 | ~200 | Not specified | General observation from studies on fatty amides derived from vegetable oils. |

| Stearamide | C18:0 | ~200 | Not specified | General observation from studies on fatty amides derived from vegetable oils. |

| Oleamide | C18:1 | >300 | Sharp, single-stage decomposition | TGA of N-(2-aminoethyl)-oleamide. |

| Erucamide | C22:1 | Thermally stable at higher temperatures than oleamide | Not specified | General statement on comparative stability. |

| N,N'-ethylenebis (stearamide) | Dimer of C18:0 | ~246 (519 K) | Stage 1: ~350 °C, Stage 2: ~400 °C | Nitrogen atmosphere. |

Note: The data presented are indicative and may vary based on experimental parameters.

Table 2: Differential Scanning Calorimetry (DSC) Data for Long-Chain Fatty Acid Amides

| Fatty Acid Amide | Melting Point (°C) | Crystallization Point (°C) | Enthalpy of Fusion (J/g) | Experimental Conditions |

| Palmitamide | Not specified | Not specified | Not specified | |

| Stearamide | Not specified | Not specified | Not specified | |

| Oleamide | ~75 | Not specified | Not specified | |

| Erucamide | ~81 | Not specified | Not specified | |

| Fatty acid amides (from vegetable oils) | Increases with alkyl chain length | Not specified | Up to 141 kJ/kg | Synthesized from commercial vegetable oils and primary alkyl amines. |

| Long-chain fatty acid amides (C20-C48) | Increases with chain length | Not specified | Up to 202 J/g | Synthesized from soybean oil and alkyl amines. |

Thermal Degradation Pathways

The thermal decomposition of long-chain fatty acid amides can proceed through various mechanisms, depending on the molecular structure and the presence of oxygen.

In an inert atmosphere, the decomposition of N,N'-ethylenebis(stearamide) has been shown to occur in two main stages. While the exact mechanisms for primary fatty acid amides are not extensively detailed in the provided results, it is likely to involve the cleavage of the amide bond and fragmentation of the long alkyl chain.

In the presence of oxygen, oxidative degradation is a significant pathway, particularly for unsaturated fatty acid amides like erucamide. This can occur during polymer processing and long-term storage, leading to the formation of various oxidation products. Analysis of erucamide degradation has identified over 20 volatile and non-volatile degradation compounds.

Experimental Protocols

Accurate and reproducible assessment of the thermal stability of long-chain fatty acid amides relies on well-defined experimental protocols for TGA and DSC.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a long-chain fatty acid amide.

Typical Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the fatty acid amide sample into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for a sufficient time to ensure an inert atmosphere.

-

Set the temperature program to heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins. The peak decomposition temperature is determined from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, crystallization temperature, and enthalpy of fusion of a long-chain fatty acid amide.

Typical Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the fatty acid amide sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the temperature program. A typical program involves:

-

Heating from ambient temperature to a temperature above the expected melting point at a controlled rate (e.g., 10 °C/min).

-

Holding at this temperature for a few minutes to ensure complete melting.

-

Cooling back to ambient temperature at a controlled rate (e.g., 10 °C/min).

-

A second heating scan is often performed to observe the thermal behavior of the sample with a consistent thermal history.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to determine the peak temperatures of melting (endothermic peak) and crystallization (exothermic peak), and calculate the enthalpy of fusion from the area under the melting peak.

Conclusion

The thermal stability of long-chain fatty acid amides is a critical parameter influencing their suitability for various applications in research, drug development, and material science. This guide has provided an overview of the key factors affecting their thermal behavior, summarized available quantitative data, and detailed the experimental protocols for their characterization. In general, many long-chain fatty acid amides exhibit good thermal stability, often with decomposition temperatures well above 200 °C, particularly for saturated and longer-chain variants. However, the presence of unsaturation can make them more susceptible to oxidative degradation. A thorough understanding of their thermal properties, obtained through standardized analytical techniques like TGA and DSC, is essential for ensuring product quality, stability, and performance. Further research focusing on the detailed decomposition mechanisms and the influence of formulation components on thermal stability will continue to be of high value to the scientific community.

Technical Guide: Solubility of Octadecanamide, N-octadecyl- in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanamide, N-octadecyl-, also known as N-stearylstearamide, is a long-chain fatty amide with the chemical formula C₃₆H₇₃NO. Its highly nonpolar nature, stemming from two long alkyl chains, dictates its solubility characteristics, which are critical for its application in various fields, including pharmaceuticals, polymer processing, and material science. This technical guide provides an in-depth overview of the solubility of Octadecanamide, N-octadecyl- in organic solvents, including estimated quantitative data, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₃₆H₇₃NO |

| Molar Mass | 536.0 g/mol |

| Appearance | Waxy solid |

| Water Solubility | 50.6 μg/L at 20°C[1] |

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for stearamide, which can be used as a proxy for Octadecanamide, N-octadecyl-.

Table 1: Solubility of Stearamide in Various Organic Solvents

| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Notes |

| Ethanol | C₂H₅OH | ~22 | Not Specified | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ~20 | Not Specified | Soluble[2] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | ~14 | Not Specified | Soluble[2] |

| Chloroform | CHCl₃ | Soluble | Not Specified | Qualitative data[2] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | Qualitative data[2] |

| Acetone | (CH₃)₂CO | Slightly Soluble | Not Specified | Qualitative data[2] |

| Benzene | C₆H₆ | Slightly Soluble | Not Specified | Qualitative data[2] |

| Water | H₂O | ~0.00005 | 20 | Insoluble[1] |

Disclaimer: The data presented in Table 1 is for stearamide and should be considered an estimation for the solubility of Octadecanamide, N-octadecyl-. The additional N-octadecyl group is likely to decrease the solubility in polar solvents and increase it in non-polar solvents compared to stearamide. Experimental verification is highly recommended.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.

4.1. Materials and Equipment

-

Octadecanamide, N-octadecyl- (pure solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a validated gravimetric method)

4.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid Octadecanamide, N-octadecyl- to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

Quantification: Determine the concentration of Octadecanamide, N-octadecyl- in the filtered solution using a pre-validated analytical method.

-

Gravimetric Method: Evaporate the solvent from the pre-weighed vial and weigh the remaining solid residue. The solubility can then be calculated in mg/mL or g/100mL.

-

Chromatographic Methods (HPLC-UV, GC-MS): Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the instrument. Quantify the concentration against a standard curve prepared with known concentrations of Octadecanamide, N-octadecyl-.

-

-

Data Analysis: Calculate the average solubility and standard deviation from at least three replicate experiments for each solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of Octadecanamide, N-octadecyl-.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

The solubility of Octadecanamide, N-octadecyl- is a critical parameter for its formulation and application. While direct quantitative data is scarce, the solubility of the structurally similar compound, stearamide, provides valuable initial estimates. For precise and reliable data, it is imperative to perform experimental determination using standardized methods such as the shake-flask protocol detailed in this guide. The provided workflow and data serve as a foundational resource for researchers and professionals working with this long-chain fatty amide.

References

Unveiling the Molecular Ballet: A Technical Guide to the Mechanism of N-Octadecyl-Octadecanamide as a Slip Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-octadecyl-octadecanamide, a saturated fatty acid amide also known as stearamide, is a critical additive in the polymer industry, functioning as a slip agent to reduce the coefficient of friction (CoF) at the polymer surface. This technical guide provides an in-depth exploration of the core mechanism of action of N-octadecyl-octadecanamide, detailing its migration to the polymer surface, the formation of a lubricating monolayer, and the physicochemical principles governing its effectiveness. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and presents visual representations of the underlying processes to offer a comprehensive resource for researchers and professionals in materials science and related fields.

Introduction

Polymer films and molded articles often exhibit high surface friction, leading to processing challenges such as film blocking and difficulties in handling and packaging.[1][2] The incorporation of slip agents, such as N-octadecyl-octadecanamide, is a widely adopted strategy to mitigate these issues.[3] These additives function by creating a low-friction surface layer, thereby improving the handling characteristics and overall quality of the final polymer product.[4][5] Understanding the intricate mechanism of action of these agents is paramount for optimizing their performance and developing novel formulations.

N-octadecyl-octadecanamide (C₃₆H₇₃NO) is a long-chain, saturated fatty acid amide. Its efficacy as a slip agent is intrinsically linked to its molecular structure, characterized by a long, non-polar hydrocarbon tail and a polar amide head group. This amphiphilic nature drives its migration and surface orientation, which are central to its friction-reducing properties.

The Core Mechanism of Action: A Stepwise Process

The functionality of N-octadecyl-octadecanamide as a slip agent is not instantaneous but rather a dynamic process that unfolds in several stages. This process, often referred to as "blooming" or migration, is governed by principles of thermodynamics and diffusion.[4][6]

Initial Dispersion and Incompatibility

During polymer processing, such as extrusion, N-octadecyl-octadecanamide is melt-blended with the base polymer.[3] At elevated temperatures, it is solubilized and uniformly dispersed within the amorphous molten polymer matrix.[7] However, due to its distinct chemical structure and limited compatibility with the non-polar polymer chains, it exists in a thermodynamically unstable state.[7][8]

The Migration or "Blooming" Phenomenon

As the polymer cools and solidifies, the solubility of N-octadecyl-octadecanamide within the polymer matrix decreases significantly.[7] This supersaturation creates a thermodynamic driving force for the amide molecules to migrate from the bulk of the polymer to the surface.[8][9] This migration is a diffusion-controlled process, influenced by several factors:

-

Polymer Crystallinity: Migration primarily occurs through the amorphous regions of the polymer.[8] Higher crystallinity can impede the diffusion pathways, slowing down the migration rate.[9]

-

Temperature: Elevated storage temperatures increase the kinetic energy of the amide molecules, accelerating their diffusion to the surface.[9][10]

-

Concentration Gradient: The difference in concentration between the bulk and the surface drives the migration process.[11]

-

Molecular Weight: Lower molecular weight amides, like oleamide, tend to migrate faster than higher molecular weight amides like erucamide.[12] Stearamide exhibits a medium bloom rate.[3]

The logical workflow of the slip agent's mechanism of action can be visualized as follows:

References

- 1. docs.tuyap.online [docs.tuyap.online]

- 2. Slip Additives | Polymer Additives | Cargill | Cargill [cargill.com]

- 3. 2017erp.com [2017erp.com]

- 4. nbinno.com [nbinno.com]

- 5. npap.co.uk [npap.co.uk]

- 6. News - How to Solve Powdering and Blooming in PE Films: The Proven Solutions [siliketech.com]

- 7. samacni.co.kr [samacni.co.kr]

- 8. svc.org [svc.org]

- 9. ingeniapolymers.com [ingeniapolymers.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. latam.channelpa.com [latam.channelpa.com]

An In-Depth Technical Guide to the Synthesis of N-octadecyl-octadecanamide from Stearic Acid and Octadecylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-octadecyl-octadecanamide, a waxy solid with significant interest in various industrial and research applications. The document details the primary synthetic methodologies, focusing on the prevalent acid chloride route and the alternative direct amidation pathway. This guide is intended to be a practical resource, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visual representations of the synthetic workflows to aid in laboratory-scale production and process optimization.

Introduction

N-octadecyl-octadecanamide, also known as N-stearylstearamide, is a secondary amide characterized by two 18-carbon alkyl chains linked by an amide bond. Its long, saturated hydrocarbon chains impart a high degree of lipophilicity and a waxy nature, making it a valuable compound in applications requiring lubrication, water repellency, and controlled release. In the pharmaceutical and drug development sectors, such long-chain amides are explored as excipients, formulation aids, and as components in drug delivery systems. The synthesis of this molecule is primarily achieved through the formation of an amide bond between stearic acid (octadecanoic acid) and octadecylamine. This guide will explore the two main synthetic strategies to achieve this transformation.

Synthetic Pathways

The synthesis of N-octadecyl-octadecanamide can be approached through two primary routes: the acid chloride pathway and direct amidation.

Acid Chloride Pathway

This is the most common and often higher-yielding method for preparing N-octadecyl-octadecanamide. It is a two-step process that involves the initial conversion of stearic acid to its more reactive acyl chloride derivative, stearoyl chloride. The subsequent reaction of stearoyl chloride with octadecylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct, yields the desired amide. This reaction is a classic example of nucleophilic acyl substitution.

Direct Amidation Pathway

Direct amidation involves the reaction of stearic acid and octadecylamine, typically at elevated temperatures to drive off the water that is formed as a byproduct. This method is considered "greener" as it avoids the use of halogenating agents like thionyl chloride. However, it often requires higher temperatures and may necessitate the use of a catalyst to achieve reasonable reaction rates and yields.[1]

Experimental Protocols

Synthesis of N-octadecyl-octadecanamide via the Acid Chloride Pathway

This protocol is adapted from established methods for the synthesis of long-chain amides.[2]

Step 1: Synthesis of Stearoyl Chloride

-

Materials:

-

Stearic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place stearic acid.

-

Add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents relative to stearic acid).

-

Add a catalytic amount of DMF (e.g., a few drops).

-

Heat the reaction mixture to reflux (approximately 85-95°C) for 2 hours. The reaction is complete when the evolution of hydrogen chloride and sulfur dioxide gases ceases.[3]

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude stearoyl chloride can be purified by vacuum distillation or used directly in the next step.

-

Step 2: Synthesis of N-octadecyl-octadecanamide

-

Materials:

-

Stearoyl chloride

-

Octadecylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Methanol

-

-

Procedure:

-

Dissolve crude octadecylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, dissolve stearoyl chloride (8 g) in dichloromethane (40 mL).[2]

-

Slowly add the stearoyl chloride solution to the stirred octadecylamine solution at room temperature.

-

Add triethylamine (15 mL) and hexane (100 mL) to the reaction mixture.[2]

-

Heat the solution to 45°C and stir for one hour.[2]

-

Cool the solution and collect the precipitate by filtration.

-

Wash the collected precipitate with methanol to remove impurities.

-

The crude N-octadecyl-octadecanamide can be further purified by recrystallization from dichloromethane to yield a white powder.[2]

-

Synthesis of N-octadecyl-octadecanamide via Direct Amidation

-

General Procedure:

-

Combine equimolar amounts of stearic acid and octadecylamine in a reaction vessel equipped with a distillation apparatus (e.g., a Dean-Stark trap).

-

Optionally, a catalyst such as boric acid or a Lewis acid can be added.

-

The reaction mixture is heated to a high temperature (typically 150-200°C) with vigorous stirring.

-

The reaction progress is monitored by the amount of water collected in the distillation apparatus.

-

Once the theoretical amount of water has been removed, the reaction is considered complete.

-

The crude product is then cooled and purified, typically by recrystallization from a suitable solvent.

-

Data Presentation

Table 1: Physicochemical Properties of N-octadecyl-octadecanamide

| Property | Value | Reference |

| CAS Number | 13276-08-9 | [4] |

| Molecular Formula | C₃₆H₇₃NO | [4] |

| Molecular Weight | 535.97 g/mol | [5] |

| Melting Point | 95-96 °C | [5] |

| Appearance | White, waxy solid | [6] |

Table 2: Summary of a Reported Synthesis of N-octadecyl-octadecanamide via the Acid Chloride Route[2]

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Time | Yield |

| Stearoyl Chloride (8 g) | Octadecylamine | Dichloromethane/Hexane | Triethylamine (15 mL) | 45°C | 1 hour | 6.8 g |

Characterization

The identity and purity of the synthesized N-octadecyl-octadecanamide should be confirmed by standard analytical techniques.

-

Melting Point: The melting point should be sharp and consistent with the literature value of 95-96 °C.[5] A broad melting range may indicate the presence of impurities.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for N-octadecyl-octadecanamide

Wavenumber (cm⁻¹) Assignment ~3300 N-H stretch (amide) ~2920, ~2850 C-H stretch (alkyl chains) ~1640 C=O stretch (amide I band) ~1550 N-H bend (amide II band) -

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts for N-octadecyl-octadecanamide[6]

Chemical Shift (ppm) Multiplicity Assignment ~5.5-7.5 broad singlet/triplet N-H (amide proton) ~3.1-3.4 multiplet N-CH₂ (methylene adjacent to nitrogen) ~2.1-2.3 triplet α-CH₂ (methylene adjacent to carbonyl) ~1.25 broad multiplet -(CH₂)n- (methylene groups in alkyl chains) ~0.88 triplet CH₃ (terminal methyl groups) Table 5: Predicted ¹³C NMR Chemical Shifts for N-octadecyl-octadecanamide[6]

Chemical Shift (ppm) Assignment ~173-175 C=O (amide carbonyl) ~40 N-CH₂ (carbon adjacent to nitrogen) ~36 α-C (carbon adjacent to carbonyl) ~14-35 -(CH₂)n- and CH₃ (carbons of the alkyl chains)

Purification

The primary method for purifying crude N-octadecyl-octadecanamide is recrystallization. The choice of solvent is critical for obtaining a high yield of pure product. The ideal solvent should dissolve the amide at high temperatures but have low solubility at room temperature or below.

-

Recrystallization Procedure:

-

Dissolve the crude N-octadecyl-octadecanamide in a minimum amount of hot solvent (e.g., dichloromethane, ethanol, or a mixture of solvents).[2][7]

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to remove residual solvent.

-

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic procedures described.

Figure 1: Workflow for the synthesis of N-octadecyl-octadecanamide via the acid chloride pathway.

Figure 2: Generalized workflow for the direct amidation synthesis of N-octadecyl-octadecanamide.

Conclusion

This technical guide has outlined the primary synthetic routes for N-octadecyl-octadecanamide, providing detailed experimental protocols for the widely used acid chloride method and a general overview of the direct amidation approach. The included quantitative data and characterization information serve as a valuable reference for researchers and professionals in the field. The choice of synthetic route will depend on factors such as desired yield, purity requirements, available reagents, and environmental considerations. The acid chloride pathway generally offers higher yields and milder reaction conditions for the amidation step, while direct amidation presents a greener alternative, albeit with potentially more demanding reaction conditions. Careful purification by recrystallization is crucial to obtain a high-purity final product suitable for its intended applications.

References

- 1. nanotrun.com [nanotrun.com]

- 2. N-octadecylstearamide CAS#: 13276-08-9 [amp.chemicalbook.com]

- 3. CN105254488A - Synthesis method for stearoyl chloride - Google Patents [patents.google.com]

- 4. Cas 13276-08-9,N-octadecylstearamide | lookchem [lookchem.com]

- 5. 13276-08-9 CAS MSDS (N-octadecylstearamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Octadecanamide, N-octadecyl- | 13276-08-9 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Hydrophobic Nature of N-Stearylstearamide: A Technical Guide for Drug Development Professionals

An in-depth exploration of the physicochemical properties of N-stearylstearamide and its strategic applications in pharmaceutical formulations.

Executive Summary

N-stearylstearamide, a saturated fatty acid amide, is a waxy, non-polar solid characterized by its significant hydrophobicity. This property, derived from its long hydrocarbon chains, is pivotal to its utility in a range of industrial applications, including as a lubricant, release agent, and formulation excipient. In the pharmaceutical sector, the pronounced water-repellent nature of N-stearylstearamide is increasingly leveraged to modulate drug release profiles and enhance the stability of formulations. This technical guide provides a comprehensive overview of the hydrophobicity of N-stearylstearamide, detailing its quantitative hydrophobic parameters, the experimental methodologies for their determination, and the profound implications of this property for researchers, scientists, and drug development professionals.

Understanding the Hydrophobicity of N-Stearylstearamide

The hydrophobicity of a molecule is a measure of its tendency to repel water. For N-stearylstearamide (also known as N-octadecyloctadecanamide), this is a defining characteristic. Its molecular structure, consisting of two long C18 saturated fatty acid chains linked by an amide group, results in a predominantly non-polar molecule with minimal affinity for water. This inherent hydrophobicity is the primary driver for its use in applications where water resistance and lipid-based formulations are critical.

Quantitative Hydrophobic Parameters

The hydrophobicity of a compound can be quantified through several key parameters. While experimental data for N-stearylstearamide is not extensively available in public literature, its physicochemical properties can be estimated and are supported by data from chemical databases.

| Parameter | Value | Reference |

| Water Solubility | 50.6 µg/L at 20°C | |

| LogP (Octanol-Water Partition Coefficient) | 16.8 (Computed) | |

| Water Contact Angle | Expected to be > 90° | Inferred from the hydrophobic nature of long-chain fatty acid amides. |

Table 1: Quantitative Hydrophobic Parameters of N-Stearylstearamide

The extremely low water solubility and high LogP value unequivocally classify N-stearylstearamide as a highly hydrophobic substance. A high contact angle with water is also expected, indicating poor wettability.

Experimental Protocols for Hydrophobicity Determination

Accurate determination of the hydrophobic properties of waxy solids like N-stearylstearamide requires specific experimental techniques. The following protocols outline the methodologies for measuring key hydrophobic parameters.

Water Contact Angle Measurement: Sessile Drop Method

The sessile drop method is a common and direct technique to measure the contact angle of a liquid on a solid surface, providing a quantitative measure of wettability.

Objective: To determine the static water contact angle on a smooth, flat surface of N-stearylstearamide.

Materials:

-

N-stearylstearamide powder

-

Heat press or solvent casting apparatus to create a smooth, flat solid surface

-

Goniometer with a high-resolution camera and analysis software

-

Microsyringe for dispensing precise liquid droplets

-

High-purity deionized water

Procedure:

-

Sample Preparation: A smooth, uniform, and non-porous surface of N-stearylstearamide is prepared. This can be achieved by melt-casting, where the powder is heated above its melting point (95-96°C) and allowed to solidify on a clean, flat substrate, or by solvent casting, where it is dissolved in a suitable organic solvent, cast onto a surface, and the solvent is allowed to evaporate completely.

-

Instrument Setup: The goniometer is calibrated, and the sample is placed on the horizontal stage.

-

Droplet Deposition: A small droplet of deionized water (typically 1-5 µL) is carefully dispensed from the microsyringe onto the surface of the N-stearylstearamide.

-

Image Capture: Immediately after the droplet stabilizes, a high-resolution image of the droplet profile at the solid-liquid interface is captured by the camera.

-

Angle Measurement: The software analyzes the captured image to determine the contact angle between the tangent of the droplet and the solid surface at the three-phase (solid-liquid-gas) contact point.

-

Replicates: The measurement is repeated at multiple locations on the surface to ensure reproducibility and to obtain an average value.

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's differential solubility in a hydrophobic (octanol) and a hydrophilic (water) phase. Due to the extremely high hydrophobicity of N-stearylstearamide, experimental determination is challenging, and computational methods are often employed.

Computational Protocol (Example using XLogP3):

-

Input: The 2D chemical structure of N-stearylstearamide is provided as input to the algorithm.

-

Atom-Type Classification: The algorithm identifies and classifies each atom based on its element type and bonding environment.

-

Fragment Contribution: The LogP value is calculated by summing the contributions of individual atoms and correction factors for intramolecular interactions.

-

Output: The algorithm outputs a predicted LogP value. The computed LogP for N-stearylstearamide is 16.8.

Implications in Drug Development and Formulation

The pronounced hydrophobicity of N-stearylstearamide is a key attribute that makes it a valuable excipient in pharmaceutical formulations, particularly in the development of controlled-release drug delivery systems.

Role as a Hydrophobic Matrix Former in Controlled-Release Tablets

In oral solid dosage forms, hydrophobic excipients are used to retard the release of drugs. N-stearylstearamide can function as a matrix-forming agent in tablets.

Mechanism of Action:

-

Matrix Formation: When compressed into a tablet with an active pharmaceutical ingredient (API), N-stearylstearamide forms a solid, non-eroding matrix.

-

Reduced Water Penetration: The hydrophobic nature of the matrix impedes the penetration of gastrointestinal fluids into the tablet core.

-

Diffusion-Controlled Release: The dissolved API is released slowly by diffusing through the tortuous pores and channels of the inert matrix. This results in a sustained release profile, which can reduce dosing frequency and improve patient compliance.

Application in Solid Lipid Nanoparticles (SLNs)

Solid lipid nanoparticles (SLNs) are colloidal drug carriers that utilize a solid lipid core. The hydrophobic and solid nature of N-stearylstearamide at body temperature makes it a suitable candidate for the lipid matrix in SLNs.

Role in SLN Formulation:

-

Encapsulation of Lipophilic Drugs: The lipid core of SLNs is ideal for encapsulating poorly water-soluble (lipophilic) drugs, thereby improving their bioavailability.

-

Controlled Drug Release: The solid matrix can provide a sustained release of the encapsulated drug.

-

Protection of Labile APIs: The solid lipid matrix can protect sensitive APIs from chemical and enzymatic degradation.

Experimental Workflow for SLN Preparation (Hot Homogenization Method):

Conclusion

The pronounced hydrophobicity of N-stearylstearamide is a fundamental property that underpins its utility as a pharmaceutical excipient. Its extremely low water solubility and high lipophilicity make it an excellent candidate for creating controlled-release formulations and for the encapsulation of lipophilic drugs in advanced delivery systems like solid lipid nanoparticles. For drug development professionals, a thorough understanding and quantitative characterization of its hydrophobic nature are essential for designing robust and effective drug products with tailored release kinetics and improved therapeutic outcomes. Further research to experimentally validate the water contact angle and to explore its application with a wider range of APIs would be beneficial for expanding its role in pharmaceutical innovation.

Methodological & Application

Application Notes and Protocols for the Characterization of N-Stearylstearamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods for the comprehensive characterization of N-stearylstearamide (CAS No. 13276-08-9), a fatty acid amide used in various industrial applications, including as a lubricant and slip agent in plastics and, potentially, in pharmaceutical formulations as an excipient. The following protocols and data are intended to guide researchers in developing and executing analytical strategies for quality control, purity assessment, and stability studies of this compound.

Chromatographic Analysis

Chromatographic techniques are essential for separating N-stearylstearamide from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of N-stearylstearamide. Due to its non-polar nature, a reversed-phase HPLC method is most suitable.

Experimental Protocol: Reversed-Phase HPLC for N-Stearylstearamide

-

Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

-

Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase: An isocratic mobile phase of Methanol:Water (95:5 v/v) can be used. The mobile phase should be filtered and degassed prior to use.

-

Flow Rate: A flow rate of 1.0 mL/min is a good starting point.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 210 nm. N-stearylstearamide lacks a strong chromophore, so detection at lower wavelengths is necessary.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of N-stearylstearamide in a suitable solvent like isopropanol or a mixture of chloroform and methanol to a final concentration of approximately 1 mg/mL. The sample solution should be filtered through a 0.45 µm filter before injection.

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation: HPLC Purity Analysis

| Parameter | Result |

| Retention Time | ~ 5.8 min (This is an estimated value and will vary with the specific column and conditions) |

| Purity (% Area) | > 98.0% |

| Tailing Factor | < 1.5 |

| Theoretical Plates | > 2000 |

Workflow for HPLC Method Development

Caption: Workflow for HPLC purity analysis of N-stearylstearamide.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of N-stearylstearamide, especially for volatile impurities. Due to the high molecular weight and low volatility of N-stearylstearamide, derivatization may be necessary to improve its chromatographic properties.

Experimental Protocol: GC-MS Analysis of N-Stearylstearamide

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280 °C.

-

Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp to 300 °C at a rate of 10 °C/min.

-

Hold at 300 °C for 10 minutes.

-

-

Derivatization (optional but recommended): Silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to increase volatility.

-

Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).

-

Add an excess of BSTFA.

-

Heat the mixture at 60-70 °C for 30 minutes.

-

Inject an aliquot of the derivatized solution into the GC-MS.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Presentation: GC-MS Analysis

| Parameter | Result (as TMS derivative) |

| Retention Time | Dependent on the exact temperature program and column |

| Molecular Ion (M+) | m/z 607 (for the silylated derivative) |

| Key Fragment Ions | Characteristic fragments related to the stearyl and stearoyl moieties will be observed. |

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and identification of N-stearylstearamide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the N-stearylstearamide molecule.

Experimental Protocol: FTIR Analysis

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Measurement Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

Data Presentation: Characteristic FTIR Peaks

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching (amide A) |

| ~2918 & ~2850 | C-H stretching (asymmetric and symmetric) of alkyl chains |

| ~1640 | C=O stretching (amide I) |

| ~1550 | N-H bending (amide II) |

| ~1470 | C-H bending of CH₂ groups |

Logical Flow of Spectroscopic Identification

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) of High Molecular Weight Amides

For Researchers, Scientists, and Drug Development Professionals

Abstract

High molecular weight amides, such as fatty acid amides (e.g., oleamide, erucamide), are a class of bioactive lipids and important industrial additives. Their analysis is crucial in fields ranging from neurobiology to materials science. However, their inherent low volatility and thermal instability present significant challenges for gas chromatography-mass spectrometry (GC-MS) analysis. This document provides detailed protocols and application notes for the successful analysis of these compounds, focusing on derivatization techniques to enhance volatility and thermal stability. Methodologies for sample preparation, including solid-phase extraction (SPE), and optimized GC-MS parameters are presented.

Introduction: The Challenge of Analyzing High Molecular Weight Amides

Long-chain fatty acid amides are waxy, high-melting point substances with very low volatility, making them generally unsuitable for direct GC analysis.[1] Their analysis is critical as they are an emerging class of biologically active compounds and are also used as slip agents in polymers like polyolefins.[2][3] The primary challenges in their GC-MS analysis are:

-

Low Volatility: High molecular weights prevent efficient vaporization in the GC inlet.

-

Thermal Instability: At the high temperatures required for volatilization, amides can degrade, often converting to nitriles, leading to inaccurate quantification and identification.[2][4]

-

Polarity: The amide functional group can cause peak tailing and interaction with the GC column.[4]

To overcome these issues, chemical derivatization is a common and necessary step to convert the polar, non-volatile amides into more volatile and thermally stable derivatives suitable for GC-MS analysis.[2][5][6][7]

Experimental Methodologies

A successful analysis of high molecular weight amides by GC-MS relies on a robust workflow encompassing sample preparation, derivatization, and optimized instrument conditions.

References

- 1. academic.oup.com [academic.oup.com]